molecular formula C11H14BrN3OS2 B4364749 5-(4-BROMO-2-THIENYL)-4-(3-ETHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-(4-BROMO-2-THIENYL)-4-(3-ETHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4364749
M. Wt: 348.3 g/mol
InChI Key: IGNBXLGUUWIBJN-UHFFFAOYSA-N
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Description

5-(4-BROMO-2-THIENYL)-4-(3-ETHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

3-(4-bromothiophen-2-yl)-4-(3-ethoxypropyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3OS2/c1-2-16-5-3-4-15-10(13-14-11(15)17)9-6-8(12)7-18-9/h6-7H,2-5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNBXLGUUWIBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=NNC1=S)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMO-2-THIENYL)-4-(3-ETHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Bromothienyl Group: This step involves the bromination of a thiophene ring, followed by its attachment to the triazole core.

    Attachment of the Ethoxypropyl Group: This can be done through nucleophilic substitution reactions using ethoxypropyl halides.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromothienyl group, potentially leading to debromination.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromine and ethoxypropyl sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Debrominated derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects, such as antifungal or anticancer activities.

Industry

    Agriculture: Possible use as a fungicide or pesticide.

    Pharmaceuticals: Ingredient in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 5-(4-BROMO-2-THIENYL)-4-(3-ETHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole cores.

    Bromothienyl Compounds: Compounds containing brominated thiophene rings.

    Ethoxypropyl Substituted Compounds: Compounds with ethoxypropyl groups.

Uniqueness

    Combination of Functional Groups: The unique combination of bromothienyl, ethoxypropyl, and triazole groups may confer distinct chemical and biological properties.

    The specific structure may offer advantages in certain applications, such as enhanced biological activity or stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-BROMO-2-THIENYL)-4-(3-ETHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-(4-BROMO-2-THIENYL)-4-(3-ETHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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